Sodium 7-aminoheptanoate
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Overview
Description
Sodium 7-aminoheptanoate is a nonnatural straight-chain amino acid with the molecular formula C7H14NO2Na. It is a derivative of 7-aminoheptanoic acid, where the carboxyl group is neutralized by sodium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminoheptanoate typically involves the overexpression of L-lysine α-oxidase in Escherichia coli, which yields 2-keto-6-aminocaproate as a non-native substrate. This substrate undergoes a series of enzymatic reactions, including decarboxylation and oxidation, to produce 7-aminoheptanoate .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering strategies in microorganisms. For instance, engineered E. coli can simultaneously produce 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate through an artificial iterative carbon-chain-extension cycle .
Chemical Reactions Analysis
Types of Reactions: Sodium 7-aminoheptanoate can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Sodium 7-aminoheptanoate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric bioplastics due to its functional groups.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of sodium 7-aminoheptanoate involves its interaction with various enzymes and metabolic pathways. The primary amine group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing enzyme activity and metabolic processes. The carboxyl group can participate in esterification and amidation reactions, further modifying its biological activity .
Comparison with Similar Compounds
7-Aminoheptanoic acid: The parent compound of sodium 7-aminoheptanoate, differing only by the presence of a sodium ion.
6-Aminocaproate: A shorter-chain analog with similar functional groups.
5-Aminovalerate: Another shorter-chain analog used in similar applications.
Uniqueness: this compound is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly suitable for applications in polymer synthesis and as a versatile building block in various chemical reactions .
Properties
Molecular Formula |
C7H14NNaO2 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
sodium;7-aminoheptanoate |
InChI |
InChI=1S/C7H15NO2.Na/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);/q;+1/p-1 |
InChI Key |
LLNNCXKYFNWIRD-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCN)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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